molecular formula C16H13FN2O2S B2724254 (E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 312750-16-6

(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2724254
CAS No.: 312750-16-6
M. Wt: 316.35
InChI Key: KSNFATNBEJUSFT-FBMGVBCBSA-N
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Description

The compound “(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a thiazole-derived benzamide featuring a benzo[d]thiazole core substituted with a 4-methoxy-3-methyl group at position 4 and a fluorinated benzamide moiety at position 2. Its structure is characterized by:

  • A planar benzothiazole ring fused with a benzene ring.
  • 4-Methoxy and 3-methyl substituents on the benzo[d]thiazole system, which enhance steric and electronic effects.
  • A (E)-configured imine bond linking the benzamide group to the thiazole nitrogen, critical for its tautomeric stability and biological interactions.

Key spectral data (from analogous compounds in ):

  • 1H NMR: Aromatic protons at δ 6.53–8.33 ppm, methoxy signals at δ 3.74–3.93 ppm.
  • 13C NMR: Carbonyl signals at δ 168.4–173.9 ppm (amide C=O), aromatic carbons at δ 113.2–153.5 ppm.
  • HRMS: Molecular ion [M+H]+ at m/z 415.1328 (calculated for C21H23N2O5S), confirming the molecular formula .

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-19-14-12(21-2)4-3-5-13(14)22-16(19)18-15(20)10-6-8-11(17)9-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNFATNBEJUSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approaches

Cyclization of Thiourea Intermediates

A prominent route involves intramolecular cyclization of thiourea precursors derived from ortho-haloanilines and aroyl isothiocyanates. This method, adapted from environmentally benign protocols, avoids transition metals and leverages water as a reaction medium. For the target compound, 4-methoxy-3-methyl-2-iodoaniline serves as the ortho-haloaniline precursor, reacting with 4-fluorobenzoyl isothiocyanate to form a thiourea intermediate. Triethylamine-induced cyclization via nucleophilic aromatic substitution (SNAr) displaces iodide, yielding the benzothiazolylidene scaffold (Figure 1).

The reaction proceeds at 80–100°C under reflux, achieving yields of 65–75% for analogous structures. Steric and electronic effects from the 4-methoxy and 3-methyl groups influence cyclization efficiency, necessitating prolonged reaction times (8–12 h) for complete conversion.

Acylation of Preformed Thiazole-2-amines

An alternative stepwise approach involves synthesizing 4-methoxy-3-methylbenzo[d]thiazol-2-amine followed by acylation with 4-fluorobenzoyl chloride . The thiazole-2-amine is prepared via Hantzsch thiazole synthesis, where 2-bromo-4-methoxy-3-methylacetophenone reacts with thiourea in ethanol under reflux. Subsequent acylation in dry dichloromethane with triethylamine as a base affords the target compound via HCl elimination, forming the ylidene moiety (Scheme 1).

This method offers modularity, allowing independent optimization of thiazole and benzamide subunits. Yields for the acylation step typically range from 70–85%, contingent on the purity of the thiazole-2-amine intermediate.

Detailed Stepwise Procedures

One-Pot Synthesis via Thiourea Cyclization

Synthesis of 4-Fluorobenzoyl Isothiocyanate

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane under reflux to generate 4-fluorobenzoyl chloride . Subsequent reaction with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C produces 4-fluorobenzoyl isothiocyanate , isolated by filtration.

Thiourea Formation and Cyclization

A mixture of 4-methoxy-3-methyl-2-iodoaniline (1.0 equiv) and 4-fluorobenzoyl isothiocyanate (1.2 equiv) in acetone is stirred at room temperature for 2 h. Triethylamine (2.0 equiv) is added, and the reaction is heated to 80°C for 10 h. The product precipitates upon cooling, is filtered, and recrystallized from isopropanol to yield the title compound.

Key Parameters :

  • Solvent : Acetone/water (9:1 v/v) enhances solubility of intermediates.
  • Temperature : Cyclization requires ≥80°C to overcome activation energy.
  • Base : Triethylamine deprotonates the thiourea, facilitating SNAr cyclization.

Stepwise Acylation Route

Synthesis of 4-Methoxy-3-Methylbenzo[d]thiazol-2-amine

2-Bromo-4-methoxy-3-methylacetophenone (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol for 6 h. The thiazole-2-amine precipitates upon cooling, purified via recrystallization (ethanol/water).

Acylation with 4-Fluorobenzoyl Chloride

The thiazole-2-amine (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. 4-Fluorobenzoyl chloride (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C. The mixture warms to room temperature, stirred for 4 h, and washed with NaHCO₃ (aq). The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography.

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The 4-methoxy group directs cyclization to the ortho position, but steric hindrance from the 3-methyl substituent can retard reaction rates. Increasing triethylamine stoichiometry (2.5–3.0 equiv) mitigates this by enhancing thiourea deprotonation.

Configuration Control

The (E)-configuration arises from thermodynamic control during imine formation. Polar aprotic solvents (e.g., DMF) favor the trans isomer by stabilizing the transition state through dipole interactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, thiazole-H), 6.98 (d, J = 8.4 Hz, 2H, ArH), 3.93 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration and dihedral angles between the benzamide and thiazole rings (e.g., 30.85° in analogous structures).

Industrial Scalability

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes. A tubular reactor with immobilized triethylamine enables efficient mixing and heat transfer, achieving 90% conversion at 100°C.

Green Chemistry Considerations

Replacing acetone with cyclopentyl methyl ether (CPME) as a solvent improves sustainability metrics (E-factor = 2.1).

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biological studies to understand the interaction of benzothiazole derivatives with various biomolecules.

Mechanism of Action

The mechanism of action of (E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogues, focusing on substituent effects, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Spectral Highlights (1H/13C NMR) Biological/Functional Notes Reference
(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide 4-Fluoro benzamide, 4-methoxy-3-methyl benzo[d]thiazole ~330–415* δ 3.74–3.93 (OCH3), δ 6.60 (aromatic H); δ 168.4 (C=O) Potential kinase/metabolic enzyme inhibition
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 2-Methoxy benzamide, 3-ethyl-4-fluoro benzo[d]thiazole 330.4 δ 3.89 (OCH3), δ 7.05–8.00 (aromatic H); δ 162.4 (C=O) Higher lipophilicity (XLogP3 = 4)
4-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide 3,4,5-Trimethoxyphenyl, 4-methoxy benzamide 415.13 δ 3.88–3.93 (OCH3), δ 6.60 (trimethoxy aromatic H); δ 153.5 (C=O) Enhanced electron-donating effects
N-(4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) Dodecyl chain, 2,4-dimethylphenyl ~500 (estimated) δ 0.88–1.25 (CH2), δ 2.49 (CH3); δ 29.7 (alkyl carbons) Increased membrane permeability (lipophilic)
2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (4c1) Morpholinopropyl, quinolinium core 559.25 δ 2.83 (N-CH3), δ 7.50–8.35 (aromatic H); δ 161.7 (C=O) Antibacterial activity (disrupted membrane)
N-(3,4-bis(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6e) Bis(4-fluorophenyl), 3,4,5-trimethoxy benzamide ~460 (estimated) δ 6.60–7.72 (aromatic H), δ 3.92 (OCH3); δ 168.4 (C=O) Glucosidase inhibition (competitive binding)

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-fluoro in the target compound) enhance metabolic stability and binding affinity to enzymes like kinases or glucosidases .
  • Methoxy groups (e.g., 4-methoxy in the target vs. 2-methoxy in ) influence tautomerization and intramolecular hydrogen bonding, affecting solubility and reactivity .
  • Alkyl chains (e.g., dodecyl in 5p) increase lipophilicity but reduce aqueous solubility, limiting bioavailability .

Spectral Trends :

  • 1H NMR : Methoxy protons (δ 3.7–4.0 ppm) and aromatic protons (δ 6.5–8.3 ppm) are consistent across analogues.
  • 13C NMR : Carbonyl signals (δ 160–175 ppm) confirm the amide linkage, while aromatic carbons (δ 105–155 ppm) reflect substituent electronic effects .

Biological Relevance: Compounds with quinolinium or morpholine groups (e.g., 4c1) exhibit antibacterial activity due to membrane disruption . Trimethoxyphenyl derivatives (e.g., 15k) show enhanced binding to tubulin or kinase pockets via π-π stacking .

Research Findings and Implications

  • Structural Optimization : The 4-fluoro and 4-methoxy-3-methyl substituents in the target compound balance lipophilicity (LogP ~3–4) and metabolic stability, making it a candidate for anticancer or antimicrobial studies .
  • Synthetic Challenges: Isomerization of the (E)-imine bond during synthesis requires careful control of reaction conditions (e.g., reflux in ethanol) to avoid tautomeric byproducts .
  • In Silico Predictions : Molecular docking studies suggest the fluorobenzamide group interacts with hydrophobic enzyme pockets, while the methoxy group participates in hydrogen bonding .

Biological Activity

(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound's molecular formula is C17H17FN2O2SC_{17}H_{17}FN_2O_2S with a molecular weight of approximately 320.39 g/mol. The structural features include a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole moiety in this compound suggests a promising activity against various cancer cell lines.

  • Mechanism of Action :
    • Thiazoles have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. The compound may interact with these proteins, promoting cell death in malignancies such as leukemia and solid tumors .
  • Case Studies :
    • In vitro studies using MTT assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating effective cytotoxicity .

Antimicrobial Activity

The compound's thiazole structure is also associated with antimicrobial properties.

  • Inhibition Studies :
    • Compounds derived from thiazoles have shown significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Research Findings :
    • A recent study found that derivatives of thiazole exhibited comparable efficacy to standard antibiotics, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and cellular uptake
Methoxy GroupIncreases electron density, improving interaction with biological targets
Benzamide MoietyContributes to binding affinity through hydrogen bonding interactions

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